Thiazole, 2-bromo-4-(3-methylphenyl)-
Overview
Description
Thiazole, 2-bromo-4-(3-methylphenyl)- is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 2-position and a 3-methylphenyl group at the 4-position. Thiazoles are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 2-bromo-4-(3-methylphenyl)- typically involves the bromination of 4-(3-methylphenyl)thiazole. One common method includes the reaction of 4-(3-methylphenyl)thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-bromo-4-(3-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide, thiourea, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various 2-substituted thiazoles depending on the nucleophile used.
Oxidation: Products include thiazole sulfoxides and sulfones.
Reduction: Products include dihydrothiazoles.
Scientific Research Applications
Thiazole, 2-bromo-4-(3-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of thiazole, 2-bromo-4-(3-methylphenyl)- involves its interaction with various molecular targets. The bromine atom and the thiazole ring can participate in electrophilic and nucleophilic interactions, respectively, affecting biological pathways . The compound can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole, 2-bromo-4-phenyl-: Similar structure but lacks the methyl group on the phenyl ring.
Thiazole, 2-chloro-4-(3-methylphenyl)-: Similar structure but with a chlorine atom instead of bromine.
Thiazole, 2-bromo-4-(4-methylphenyl)-: Similar structure but with the methyl group at the 4-position of the phenyl ring.
Uniqueness
Thiazole, 2-bromo-4-(3-methylphenyl)- is unique due to the specific positioning of the bromine atom and the 3-methylphenyl group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2-bromo-4-(3-methylphenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-3-2-4-8(5-7)9-6-13-10(11)12-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGALIVVWSRMMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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